molecular formula C7H7Cl2N3O B14062440 Ethyl 3,5-dichloropyridazine-4-carbimidate

Ethyl 3,5-dichloropyridazine-4-carbimidate

Cat. No.: B14062440
M. Wt: 220.05 g/mol
InChI Key: HOARFRDGNKCYSZ-UHFFFAOYSA-N
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Description

Ethyl 3,5-dichloropyridazine-4-carbimidate is a chemical compound with the molecular formula C7H7Cl2N3O and a molecular weight of 220.06 g/mol . It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-dichloropyridazine with ethyl isocyanate under controlled conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for ethyl 3,5-dichloropyridazine-4-carbimidate are not widely documented, the general approach would involve large-scale chlorination and subsequent functionalization reactions. These processes would be optimized for yield, purity, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dichloropyridazine-4-carbimidate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

Ethyl 3,5-dichloropyridazine-4-carbimidate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3,5-dichloropyridazine-4-carbimidate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,5-dichloropyridazine-4-carbimidate is unique due to its specific functional groups, which confer distinct reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H7Cl2N3O

Molecular Weight

220.05 g/mol

IUPAC Name

ethyl 3,5-dichloropyridazine-4-carboximidate

InChI

InChI=1S/C7H7Cl2N3O/c1-2-13-7(10)5-4(8)3-11-12-6(5)9/h3,10H,2H2,1H3

InChI Key

HOARFRDGNKCYSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=C(N=NC=C1Cl)Cl

Origin of Product

United States

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